molecular formula C20H25NO6 B11219424 Dimethyl 4-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219424
M. Wt: 375.4 g/mol
InChI Key: CSNZBQFHSWWFCR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class This compound is known for its unique structural features, which include a dihydropyridine ring substituted with methyl, methoxyphenyl, and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In the context of its potential use as a calcium channel blocker, the compound binds to L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Another member of the dihydropyridine class with antihypertensive properties.

Uniqueness

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO6/c1-12(2)21-10-14(19(22)26-5)18(15(11-21)20(23)27-6)13-7-8-16(24-3)17(9-13)25-4/h7-12,18H,1-6H3

InChI Key

CSNZBQFHSWWFCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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